molecular formula C15H17BFNO2 B13631545 8-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

8-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Cat. No.: B13631545
M. Wt: 273.11 g/mol
InChI Key: LKNGYRVSIREAJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a chemical compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a quinoline ring substituted with a fluorine atom and a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-fluoroquinoline and tetramethyl-1,3,2-dioxaborolane.

    Reaction Conditions: The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. Common solvents used include tetrahydrofuran (THF) or dimethylformamide (DMF).

    Catalysts: Palladium-based catalysts, such as palladium acetate or palladium chloride, are often employed to facilitate the coupling reaction between the quinoline and boronic ester groups.

    Temperature and Time: The reaction is typically conducted at elevated temperatures, ranging from 80°C to 120°C, for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acid derivatives.

    Reduction: The quinoline ring can undergo reduction reactions to form dihydroquinoline derivatives.

    Substitution: The fluorine atom on the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

8-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound is investigated for its potential as a fluorescent probe for biological imaging and as a ligand in the development of bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer and antimicrobial drugs.

    Industry: It is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 8-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation.

    Pathways: It can influence signaling pathways related to cell growth, apoptosis, and oxidative stress. The presence of the boronic ester group allows it to form reversible covalent bonds with biological molecules, enhancing its specificity and potency.

Comparison with Similar Compounds

8-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C15H17BFNO2

Molecular Weight

273.11 g/mol

IUPAC Name

8-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

InChI

InChI=1S/C15H17BFNO2/c1-14(2)15(3,4)20-16(19-14)11-8-10-6-5-7-12(17)13(10)18-9-11/h5-9H,1-4H3

InChI Key

LKNGYRVSIREAJW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=CC=C3)F)N=C2

Origin of Product

United States

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